molecular formula C12H11N3O B14327567 2-[(E)-(6-aminopyridin-2-yl)iminomethyl]phenol

2-[(E)-(6-aminopyridin-2-yl)iminomethyl]phenol

Cat. No.: B14327567
M. Wt: 213.23 g/mol
InChI Key: HALDOJCPSSKEQI-RIYZIHGNSA-N
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Description

2-[(E)-(6-aminopyridin-2-yl)iminomethyl]phenol is a Schiff base compound characterized by the presence of an imine group (C=N) formed by the condensation of an amine and an aldehyde or ketone. Schiff bases are known for their versatility in forming stable complexes with metal ions, making them valuable in various fields of chemistry and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-(6-aminopyridin-2-yl)iminomethyl]phenol typically involves the condensation reaction between 6-aminopyridine and salicylaldehyde. The reaction is carried out in a suitable solvent such as methanol or ethanol under reflux conditions. The product is then purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-(6-aminopyridin-2-yl)iminomethyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-[(E)-(6-aminopyridin-2-yl)iminomethyl]phenol involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various effects. The imine group (C=N) plays a crucial role in binding to metal ions, which can then participate in catalytic or inhibitory processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-(6-aminopyridin-2-yl)iminomethyl]phenol is unique due to the presence of both the aminopyridine and phenolic groups, which enhance its ability to form stable metal complexes and participate in a wide range of chemical reactions. This dual functionality makes it particularly valuable in coordination chemistry and various industrial applications .

Properties

Molecular Formula

C12H11N3O

Molecular Weight

213.23 g/mol

IUPAC Name

2-[(E)-(6-aminopyridin-2-yl)iminomethyl]phenol

InChI

InChI=1S/C12H11N3O/c13-11-6-3-7-12(15-11)14-8-9-4-1-2-5-10(9)16/h1-8,16H,(H2,13,15)/b14-8+

InChI Key

HALDOJCPSSKEQI-RIYZIHGNSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/C2=CC=CC(=N2)N)O

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC=CC(=N2)N)O

Origin of Product

United States

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